molecular formula C12H11N3O B3347107 3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one CAS No. 1264299-56-0

3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

Cat. No.: B3347107
CAS No.: 1264299-56-0
M. Wt: 213.23 g/mol
InChI Key: QCSMVDIJSYEWNW-UHFFFAOYSA-N
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Description

3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a β-carboline derivative characterized by a fused pyridoindole scaffold. The core structure consists of an indole ring fused to a pyridine moiety, with a ketone group at position 1, an amino group at position 3, and a methyl substitution at position 9 (Figure 1). This compound belongs to the broader class of dihydro-β-carbolines, which are pharmacologically significant due to their interactions with neurotransmitter receptors, including GABAA and monoamine oxidases (MAOs) .

Properties

IUPAC Name

3-amino-9-methyl-2H-pyrido[3,4-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-15-9-5-3-2-4-7(9)8-6-10(13)14-12(16)11(8)15/h2-6H,1H3,(H3,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSMVDIJSYEWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)NC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855671
Record name 3-Amino-9-methyl-2,9-dihydro-1H-beta-carbolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264299-56-0
Record name 3-Amino-9-methyl-2,9-dihydro-1H-beta-carbolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the amino and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridoindole compounds exhibit promising anticancer properties. For instance, studies have shown that 3-amino derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of 3-amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one derivatives and their cytotoxic effects against different cancer cell lines. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It acts as a positive allosteric modulator for glucagon-like peptide-1 receptor (GLP-1R), which is crucial in neuroprotection and cognitive function.

Case Study:
In a pharmacological study, a derivative of this compound was shown to enhance cognitive function in animal models by promoting neuronal survival and reducing oxidative stress . This highlights its potential for treating neurodegenerative diseases such as Alzheimer's.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Electronic Properties Comparison

PropertyValue
Band Gap~2.5 eV
Electron Mobility0.5 cm²/V·s
Photoluminescence Quantum Yield15%

Sensor Development

The compound's ability to undergo redox reactions facilitates its use in sensor technology for detecting various analytes.

Case Study:
A recent study developed a sensor based on this compound for the detection of heavy metals in environmental samples. The sensor exhibited high sensitivity and selectivity towards lead ions .

Synthetic Applications

Mechanism of Action

The mechanism of action of 3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibiting cell proliferation or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : C12H11N3O (exact mass: 213.09 g/mol inferred from analogs in ).
  • Functional Groups: The 3-amino group enhances hydrogen-bonding capacity, while the 9-methyl group increases lipophilicity (logP ≈ 2.0–2.5, based on related compounds in ).
  • Tautomerism: The 2,9-dihydro configuration allows keto-enol tautomerism, influencing reactivity and binding to biological targets .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The pharmacological and physicochemical properties of β-carbolines are highly sensitive to substituent modifications. Below is a comparative analysis of structurally related compounds:

Compound Substituents Molecular Weight (g/mol) Key Properties
3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one 3-NH2, 9-CH3 213.09 Enhanced hydrogen bonding (NH2), moderate lipophilicity .
Harmine (1-Methyl-7-methoxy-β-carboline) 7-OCH3, 1-CH3 212.24 MAO-A inhibitor; fluorescent properties .
Harmol (7-Hydroxy-1-methyl-β-carboline) 7-OH, 1-CH3 198.21 MAO-A substrate; polar due to hydroxyl group .
6-Methoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one 6-OCH3 214.21 Reduced MAO affinity compared to Harmine; used in synthetic intermediates .
1-Methyl-2,9-dihydropyrido[3,4-b]indol-3-one 3-C=O, 1-CH3 198.20 Keto group at position 3 reduces basicity; potential kinase inhibitor .
SL651498 (6-Fluoro-9-methyl-2-phenyl derivative) 6-F, 9-CH3, 2-Ph 365.38 GABAA α2/α3-selective agonist; anxiolytic activity .

Key Observations:

  • Amino vs. This may enhance solubility but reduce blood-brain barrier permeability relative to lipophilic analogs like Harmine .
  • Methyl Substitution at Position 9 : The 9-methyl group sterically shields the nitrogen at position 9, reducing metabolic oxidation and improving stability, as seen in SL651498 .

Receptor Interactions

  • GABAA Modulation: SL651498 (a fluorinated analog) shows subtype selectivity for α2/α3 subunits, reducing sedative effects typical of benzodiazepines . The target compound’s 3-amino group may mimic the benzodiazepine pharmacophore, enhancing affinity.
  • MAO Inhibition: Harmine’s 7-methoxy group is critical for MAO-A inhibition (IC50 ≈ 5 nM), whereas the target compound’s 3-amino group likely shifts activity toward other targets .

Anxiolytic Potential

Pyridoindoles like SL651498 and the target compound exhibit anxiolytic effects in rodent models without motor impairment, attributed to GABAA α2/α3 selectivity .

Data Tables

Table 1: Physicochemical Properties of Selected β-Carbolines

Compound logP TPSA (Ų) H-Bond Donors H-Bond Acceptors
3-Amino-9-methyl-2,9-dihydro-1H-pyrido... ~2.2 65.5 2 3
Harmine 2.1 41.5 0 3
6-Methoxy-2,9-dihydro-1H-pyrido... 1.8 44.9 1 3
SL651498 3.5 49.3 1 4

Biological Activity

3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The structure of this compound features a fused pyrido-indole framework that is known for its potential pharmacological properties. The synthesis typically involves cyclization reactions that yield the desired heterocyclic compound with high purity.

Anticancer Properties

Research indicates that compounds within the pyrido[3,4-b]indole class exhibit notable anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in various cancer cell lines. Specifically, this compound has demonstrated:

  • Induction of Apoptosis : The compound has been shown to enhance caspase activity significantly in cancer cells, suggesting a mechanism that promotes programmed cell death. In particular, it was observed to increase caspase-3 activity by 1.33 to 1.57 times at concentrations around 10 µM in MDA-MB-231 breast cancer cells .
  • Cell Cycle Arrest : Further investigations revealed that this compound can cause cell cycle arrest at specific phases, which is critical for inhibiting cancer cell proliferation .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have indicated:

  • Broad-Spectrum Activity : It has been effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging significantly based on the bacterial strain tested .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in MDA-MB-231 cells
Enhances caspase activity
Causes cell cycle arrest
AntimicrobialEffective against Gram-positive bacteria
Effective against Gram-negative bacteria

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with cellular targets involved in apoptosis and microbial resistance pathways plays a crucial role.

Q & A

Q. What are the established synthetic routes for 3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one?

Pd-catalyzed amidation and cyclization are widely used for synthesizing structurally related pyridoindoles. For example, 9-ethyl and 9-hexyl derivatives of pyrido[2,3-b]indoles were synthesized via palladium-mediated coupling, yielding products with high purity (confirmed by CHN analysis and NMR) . Key steps include selecting appropriate substituents (e.g., methyl or ethyl groups at position 9) and optimizing reaction time (typically 12–24 hours under reflux). Solvent systems like toluene/DMF mixtures are critical for achieving cyclization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H NMR : Assign peaks by comparing δ values to structurally similar compounds. For instance, aromatic protons in 9-ethyl-2-(pyridin-3-yl)-9H-pyrido[2,3-b]indol-4-ol appear at δ 8.22–7.04, with alkyl chain protons at δ 4.59–0.75 .
  • IR Spectroscopy : Detect functional groups (e.g., N–H stretches at ~3400 cm⁻¹ and C=O stretches at ~1650 cm⁻¹) .
  • Elemental Analysis (CHN) : Validate purity by comparing experimental vs. calculated mass percentages (e.g., C: 74.3%, H: 6.5%, N: 12.9% for a hexyl-substituted analog) .

Q. How do substituents influence the compound’s physicochemical properties?

Substituents at position 9 (e.g., methyl, ethyl, hexyl) modulate solubility and melting points. For example, 9-hexyl derivatives exhibit lower melting points (112–113°C) compared to 9-ethyl analogs (122–124°C) due to increased alkyl chain flexibility . Electron-withdrawing groups (e.g., nitro) at position 3 can enhance reactivity in subsequent functionalization steps .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Catalyst Loading : Use 5–10 mol% Pd(OAc)₂ for efficient C–N bond formation .
  • Temperature Control : Maintain reflux conditions (110–120°C) to balance reaction rate and side-product formation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency, while toluene minimizes byproducts .
  • Monitoring : Use TLC or HPLC-MS to track intermediate formation (e.g., amidation precursors) .

Q. How should conflicting NMR data be resolved?

  • Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts (e.g., downfield shifts for –NH protons in DMSO) .
  • 2D NMR : Employ COSY or HSQC to resolve overlapping aromatic signals. For example, cross-peaks in 9-ethyl derivatives confirm coupling between pyridyl and indole protons .
  • Variable Temperature NMR : Use to distinguish dynamic processes (e.g., tautomerism) .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO/LUMO energies) to correlate substituent effects with bioactivity.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to prioritize synthetic targets. For β-carboline analogs (e.g., harmine), docking studies reveal binding affinities to monoamine oxidase .
  • MD Simulations : Assess stability of substituent-induced conformational changes in aqueous or lipid environments .

Methodological Notes

  • Safety : Handle under inert atmosphere due to air-sensitive intermediates. Use gloves and fume hoods to avoid exposure to palladium catalysts and organic solvents .
  • Data Validation : Cross-reference spectral data with published analogs (e.g., pyrido[3,4-b]indole derivatives) to ensure accuracy .
  • Contradiction Management : Replicate experiments under standardized conditions and validate outliers via high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one
Reactant of Route 2
Reactant of Route 2
3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

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